N-(5-((3,4-dichlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)butyramide
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Overview
Description
N-(5-{[(3,4-DICHLOROPHENYL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)BUTANAMIDE is a synthetic compound that belongs to the class of thiadiazole derivatives. These compounds are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties. The presence of the thiadiazole ring and the dichlorophenyl group in its structure contributes to its unique chemical and biological characteristics.
Preparation Methods
The synthesis of N-(5-{[(3,4-DICHLOROPHENYL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)BUTANAMIDE typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring is formed by the cyclization of appropriate precursors under specific conditions. For instance, the reaction of thiosemicarbazide with carbon disulfide in the presence of a base can yield the thiadiazole ring.
Introduction of the Dichlorophenyl Group: The dichlorophenyl group is introduced through a nucleophilic substitution reaction, where a suitable dichlorophenyl derivative reacts with the thiadiazole intermediate.
Attachment of the Butanamide Moiety: The final step involves the acylation of the thiadiazole derivative with butanoyl chloride to form the target compound.
Industrial production methods may involve optimization of these steps to enhance yield and purity, using techniques such as continuous flow synthesis and advanced purification methods.
Chemical Reactions Analysis
N-(5-{[(3,4-DICHLOROPHENYL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)BUTANAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the thiadiazole ring or the dichlorophenyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles like amines or thiols replace the existing substituents on the thiadiazole ring or the dichlorophenyl group.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-(5-{[(3,4-DICHLOROPHENYL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)BUTANAMIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, serving as a precursor for various chemical transformations.
Biology: The compound exhibits antimicrobial and antiviral activities, making it a potential candidate for the development of new antibiotics and antiviral agents.
Medicine: Its anticancer properties are being explored in the development of novel chemotherapeutic agents. The compound has shown promising results in inhibiting the growth of certain cancer cell lines.
Industry: It is used in the development of agrochemicals and pesticides due to its biological activity against various pests and pathogens.
Mechanism of Action
The mechanism of action of N-(5-{[(3,4-DICHLOROPHENYL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)BUTANAMIDE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and proteins involved in vital cellular processes, such as DNA replication, protein synthesis, and cell division.
Pathways Involved: It interferes with the metabolic pathways of microorganisms and cancer cells, leading to the inhibition of their growth and proliferation. The compound may also induce apoptosis (programmed cell death) in cancer cells by activating specific signaling pathways.
Comparison with Similar Compounds
N-(5-{[(3,4-DICHLOROPHENYL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)BUTANAMIDE can be compared with other thiadiazole derivatives, such as:
N-(3,5-DICHLOROPHENYL)-2-({5-[(4-METHOXYBENZYL)SULFANYL]-1,3,4-THIADIAZOL-2-YL}SULFANYL)ACETAMIDE: This compound also contains a thiadiazole ring and a dichlorophenyl group, but with different substituents, leading to variations in its biological activity and applications.
N-{5-[(2-FLUOROBENZYL)SULFANYL]-1,3,4-THIADIAZOL-2-YL}-3-(1H-INDOL-3-YL)-PROPANAMIDE: This derivative has shown significant inhibition rates against certain pathogens, highlighting the importance of the substituents on the thiadiazole ring in determining biological activity.
The uniqueness of N-(5-{[(3,4-DICHLOROPHENYL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)BUTANAMIDE lies in its specific combination of substituents, which confer distinct chemical and biological properties, making it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C13H13Cl2N3OS2 |
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Molecular Weight |
362.3 g/mol |
IUPAC Name |
N-[5-[(3,4-dichlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]butanamide |
InChI |
InChI=1S/C13H13Cl2N3OS2/c1-2-3-11(19)16-12-17-18-13(21-12)20-7-8-4-5-9(14)10(15)6-8/h4-6H,2-3,7H2,1H3,(H,16,17,19) |
InChI Key |
UMBYQZKVIASTSV-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)NC1=NN=C(S1)SCC2=CC(=C(C=C2)Cl)Cl |
Origin of Product |
United States |
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